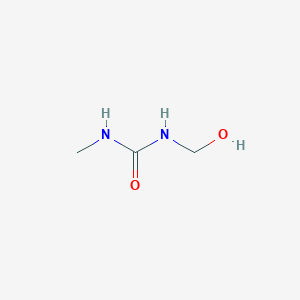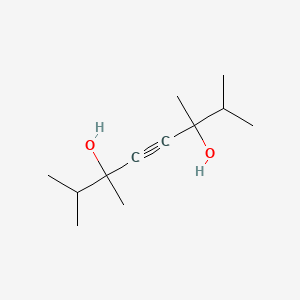![molecular formula C10H11NO5 B14362707 N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine CAS No. 91650-43-0](/img/structure/B14362707.png)
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine is an organic compound that belongs to the class of phenylmethoxycarbonyl derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a methoxycarbonyl moiety, which is further linked to a glycine residue. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine typically involves the reaction of 2-hydroxybenzyl alcohol with glycine in the presence of a suitable coupling agent. The reaction is carried out under mild conditions to ensure the preservation of the functional groups. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. Additionally, the methoxycarbonyl group can undergo hydrolysis to release glycine, which can further participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine can be compared with other similar compounds, such as:
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}alanine: Similar structure but with an alanine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}serine: Similar structure but with a serine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}threonine: Similar structure but with a threonine residue instead of glycine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91650-43-0 |
|---|---|
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-[(2-hydroxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)6-16-10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
InChI-Schlüssel |
ZTQXOKHFGSZHGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


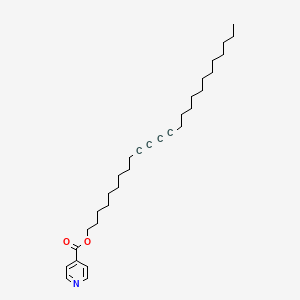
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
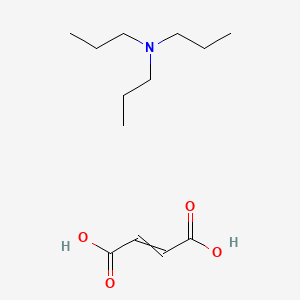
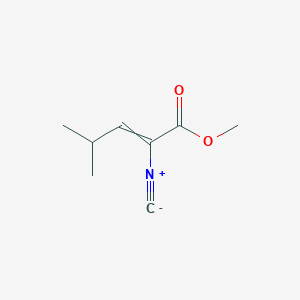
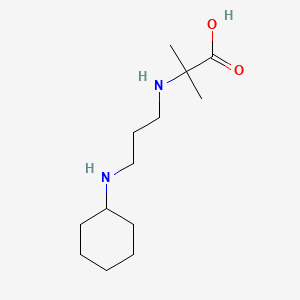
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
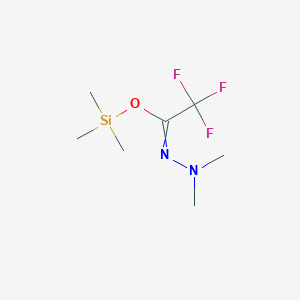
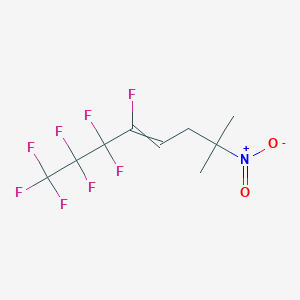
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)

![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
